molecular formula C13H13BrN2O4 B13134886 tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate

tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate

Cat. No.: B13134886
M. Wt: 341.16 g/mol
InChI Key: GEQXRSAJFLKGAC-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 6-position, and a nitro group at the 4-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of 1H-indole at the 6-position, followed by nitration at the 4-position. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can enhance its binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-nitro-1H-indole-1-carboxylate
  • tert-Butyl 6-bromo-1H-indole-1-carboxylate
  • tert-Butyl 4-amino-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 6-bromo-4-nitro-1H-indole-1-carboxylate is unique due to the simultaneous presence of bromine and nitro groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H13BrN2O4

Molecular Weight

341.16 g/mol

IUPAC Name

tert-butyl 6-bromo-4-nitroindole-1-carboxylate

InChI

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-5-4-9-10(15)6-8(14)7-11(9)16(18)19/h4-7H,1-3H3

InChI Key

GEQXRSAJFLKGAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2[N+](=O)[O-])Br

Origin of Product

United States

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